MDK03855
Description
MDK03855, also designated as A2AR antagonist 19, is a selective adenosine A2A receptor (A2AR) antagonist with the CAS registry number 1454903-85-5 . Adenosine A2A receptors are G-protein-coupled receptors (GPCRs) predominantly expressed in the brain, cardiovascular system, and immune cells.
Properties
CAS No. |
1454903-85-5 |
|---|---|
Molecular Formula |
C17H10BrN3S2 |
Molecular Weight |
400.31 |
IUPAC Name |
4-[(E)-(4-Bromobenzylidene)amino]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C17H10BrN3S2/c18-13-8-6-12(7-9-13)11-20-16-15(10-19)23-17(22)21(16)14-4-2-1-3-5-14/h1-9,11H/b20-11+ |
InChI Key |
CZGKLCQUUVSDMP-RGVLZGJSSA-N |
SMILES |
N#CC1=C(/N=C/C2=CC=C(Br)C=C2)N(C3=CC=CC=C3)C(S1)=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A2AR antagonist 19; |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Analogues: Adenosine Receptor Antagonists
MDK03855 belongs to a class of adenosine receptor antagonists, which includes compounds like ISTH0036 and Preladenant. While direct comparative data for this compound are sparse, general contrasts can be drawn based on receptor selectivity and pharmacokinetic profiles:
Key Findings :
Structural Analogues: Trifluoromethyl-Substituted Compounds
This compound’s CAS number (1454903-85-5) suggests structural features such as a trifluoromethyl group, a common moiety in bioactive molecules for enhancing metabolic stability and binding affinity. Compounds with similar substituents include 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and 3'-(trifluoromethyl)acetophenone (CAS 918538-05-3) .
Key Findings :
- Lipophilicity: The trifluoromethyl group in this compound likely enhances blood-brain barrier permeability compared to non-fluorinated analogues, a trait critical for central nervous system-targeted therapies .
- Metabolic Stability : Fluorinated compounds like this compound may exhibit prolonged half-lives compared to hydroxyl- or amine-substituted analogues due to reduced oxidative metabolism .
Mechanistic Contrasts with Non-Adenosine Antagonists
This compound’s functional role as an antagonist can be contrasted with agonists or antagonists of unrelated receptors. For example:
- Opc 4392 : A presynaptic dopamine D2 receptor agonist, structurally distinct but relevant in Parkinson’s research due to complementary mechanisms .
- Proglumide : A cholecystokinin (CCK)-A/B receptor antagonist with overlapping applications in gastrointestinal protection but divergent molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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